Osivelotor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of osivelotor involves multiple steps, starting with the preparation of the core benzaldehyde structure. The key steps include:
Formation of the Benzaldehyde Core:
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridine-3-carbonyl group is attached to the morpholine ring.
Final Assembly: The final step involves the coupling of the benzaldehyde core with the morpholine ring, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and product stability.
Catalysts and Reagents: Selection of appropriate catalysts and reagents to enhance reaction efficiency.
Purification Techniques: Use of advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Osivelotor undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Osivelotor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polymerization inhibition and stabilization of hemoglobin.
Biology: Investigated for its effects on cellular processes and hemoglobin stabilization.
Industry: Potential use in the development of new therapeutic agents and drug formulations
Mechanism of Action
Osivelotor exerts its effects by binding directly to hemoglobin and increasing its affinity for oxygen. This stabilization of hemoglobin in its oxygenated state prevents the polymerization of sickle hemoglobin, thereby reducing erythrocyte sickling and alleviating symptoms of sickle cell disease . The molecular targets include hemoglobin and the pathways involved in oxygen transport and polymerization inhibition .
Comparison with Similar Compounds
Similar Compounds
Voxelotor: Another hemoglobin polymerization inhibitor with a similar mechanism of action.
Hydroxyurea: A drug used to increase fetal hemoglobin levels and reduce sickling in sickle cell disease.
L-glutamine: An amino acid supplement used to reduce oxidative stress in sickle cell disease
Uniqueness of Osivelotor
This compound is unique in its ability to stabilize hemoglobin in its oxygenated state, offering a targeted approach to preventing hemoglobin polymerization. This targeted mechanism allows for greater therapeutic efficacy at lower doses compared to other treatments .
Properties
CAS No. |
2417955-18-9 |
---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C20H22N2O6/c23-9-6-17-15(3-2-7-21-17)20(26)22-8-10-27-12-14(22)13-28-19-5-1-4-18(25)16(19)11-24/h1-5,7,11,14,23,25H,6,8-10,12-13H2/t14-/m0/s1 |
InChI Key |
NIWBSQAKKNNWBT-AWEZNQCLSA-N |
Isomeric SMILES |
C1COC[C@H](N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.